molecular formula C12H13FN2S B13201308 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione

5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione

Cat. No.: B13201308
M. Wt: 236.31 g/mol
InChI Key: IJKABUBAKDXJCB-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, an isopropyl group, and a thione group attached to a dihydropyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione typically involves the reaction of 4-fluorobenzaldehyde with isopropyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclization agent, such as phosphorus pentasulfide (P2S5), to yield the desired pyrazole thione compound. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere to ensure the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding dihydropyrazole derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions to achieve oxidation.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as potassium carbonate (K2CO3), to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives (from oxidation), dihydropyrazole derivatives (from reduction), and various substituted derivatives (from substitution).

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases or proteases, by forming stable complexes with their active sites. This inhibition can lead to the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione
  • 5-(4-bromophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione
  • 5-(4-methylphenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione

Uniqueness

Compared to similar compounds, 5-(4-fluorophenyl)-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-3-thione is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The electron-withdrawing nature of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13FN2S

Molecular Weight

236.31 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-propan-2-yl-1H-pyrazole-3-thione

InChI

InChI=1S/C12H13FN2S/c1-8(2)15-12(16)7-11(14-15)9-3-5-10(13)6-4-9/h3-8,14H,1-2H3

InChI Key

IJKABUBAKDXJCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=S)C=C(N1)C2=CC=C(C=C2)F

Origin of Product

United States

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